L-[1-13C]xylose
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Overview
Description
L-[1-13C]xylose is a labeled form of xylose, a monosaccharide derived from the Greek word “xylos,” meaning “wood.” Xylose is a naturally occurring sugar found in plants, particularly in the fibrous parts such as wood, straw, and corn husks . The “L” denotes the levorotary form, and “[1-13C]” indicates that the carbon-1 position is labeled with the carbon-13 isotope, making it useful for various scientific studies, particularly in metabolic research and nuclear magnetic resonance (NMR) spectroscopy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of L-[1-13C]xylose typically involves the incorporation of the carbon-13 isotope into the xylose molecule. This can be achieved through chemical synthesis or biotechnological methods. One common approach is the fermentation of xylose using microorganisms in the presence of a carbon-13 labeled substrate . The fermentation process is optimized to ensure the efficient incorporation of the isotope into the xylose molecule.
Industrial Production Methods
Industrial production of this compound often involves large-scale fermentation processes. These processes utilize genetically engineered microorganisms capable of efficiently incorporating the carbon-13 isotope into xylose. The fermentation conditions, such as temperature, pH, and nutrient availability, are carefully controlled to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
L-[1-13C]xylose undergoes various chemical reactions, including:
Oxidation: Conversion to xylonic acid using oxidizing agents.
Reduction: Reduction to xylitol using reducing agents.
Isomerization: Conversion to xylulose using isomerase enzymes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Isomerization: Enzymes such as xylose isomerase are used under mild conditions.
Major Products Formed
Oxidation: Xylonic acid.
Reduction: Xylitol.
Isomerization: Xylulose.
Scientific Research Applications
L-[1-13C]xylose has a wide range of applications in scientific research:
Chemistry: Used as a tracer in NMR spectroscopy to study the structure and dynamics of molecules.
Biology: Employed in metabolic studies to trace the pathways of xylose metabolism in various organisms.
Medicine: Utilized in diagnostic tests to assess intestinal absorption and metabolic disorders.
Industry: Applied in the production of biofuels and biochemicals from lignocellulosic biomass.
Mechanism of Action
The mechanism of action of L-[1-13C]xylose involves its incorporation into metabolic pathways where it serves as a substrate for various enzymes. The carbon-13 label allows researchers to track its conversion and interaction with other molecules using NMR spectroscopy. This provides insights into the metabolic processes and the role of xylose in different biological systems .
Comparison with Similar Compounds
L-[1-13C]xylose can be compared with other labeled sugars such as:
D-[1-13C]glucose: Used in similar metabolic studies but focuses on glucose metabolism.
L-[1-13C]arabinose: Another pentose sugar used in metabolic research.
D-[1-13C]fructose: Used to study fructose metabolism.
This compound is unique due to its specific labeling at the carbon-1 position, making it particularly useful for detailed metabolic studies and NMR spectroscopy .
Properties
IUPAC Name |
(3S,4R,5S)-(213C)oxane-2,3,4,5-tetrol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5?/m0/s1/i5+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBFZHDQGSBBOR-LBGCCOHZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([13CH](O1)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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